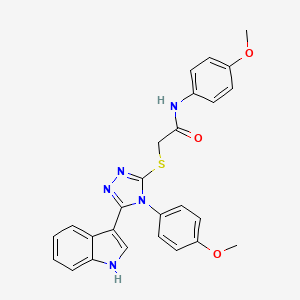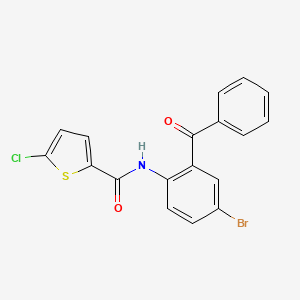
N-(2-benzoyl-4-bromophenyl)-5-chlorothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-benzoyl-4-bromophenyl)-5-chlorothiophene-2-carboxamide” is likely to be a complex organic molecule. It seems to contain a benzoyl group, a bromophenyl group, a chlorothiophene group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of “N-(2-benzoyl-4-bromophenyl)-5-chlorothiophene-2-carboxamide” would likely be complex, given the presence of multiple functional groups. It might contain multiple bonds, aromatic bonds, and possibly a six-membered ring .Chemical Reactions Analysis
The chemical reactions involving “N-(2-benzoyl-4-bromophenyl)-5-chlorothiophene-2-carboxamide” would depend on the specific conditions and reagents used. It’s likely that it could undergo reactions typical of carboxamides, bromophenyls, and chlorothiophenes .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-benzoyl-4-bromophenyl)-5-chlorothiophene-2-carboxamide” would depend on its specific structure. These could include its melting point, boiling point, density, and solubility .Wissenschaftliche Forschungsanwendungen
Inhibitors for Antimalarial Development
Benzothiophene derivatives, including bromo-benzothiophene carboxamide derivatives, have been identified as potent inhibitors of Plasmodium falciparum enoyl-acyl carrier protein (ACP) reductase (PfENR). These compounds, such as 3‐Bromo‐N‐(4‐fluorobenzyl)‐benzo[b]thiophene‐2‐carboxamide, have shown significant potency in inhibiting the development of the parasitic stages responsible for malaria. This application demonstrates the potential of such derivatives in the development of new antimalarial medications (Banerjee et al., 2011).
Antipathogenic Activity Against Biofilms
Certain thiourea derivatives, including benzothiophene carboxamide derivatives, have been synthesized and evaluated for their antipathogenic activities. These studies have indicated a significant potential in combating biofilm-forming bacteria, such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting their use in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Catalysis and Material Synthesis
N-Benzoyl thiourea derivatives have found applications in catalysis, demonstrating their utility in facilitating various chemical reactions. For instance, the synthesis and characterization of Cu(II) and Ni(II) complexes with 4-Bromo-N-(di-R-carbamothioyl)benzamide derivatives have provided insights into their potential use as catalysts in chemical synthesis, opening avenues for the development of new materials and reaction methodologies (Binzet et al., 2009).
Molecular Recognition and Self-Assembly
Research has also explored the ability of benzamide derivatives to engage in intermolecular hydrogen bonding, facilitating the formation of heterodimers with benzene carboxylic acids. This property is significant for molecular recognition and self-assembly processes, which are fundamental in developing supramolecular chemistry applications and designing novel materials (Chaudhari & Suryaprakash, 2012).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-5-chlorothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClNO2S/c19-12-6-7-14(21-18(23)15-8-9-16(20)24-15)13(10-12)17(22)11-4-2-1-3-5-11/h1-10H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAFQSDXQWSTLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-bromophenyl)-5-chlorothiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


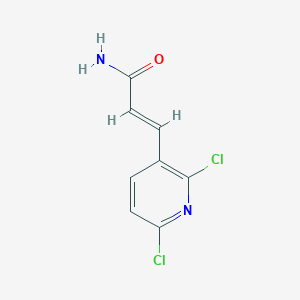
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-4-sulfamoylbenzamide](/img/structure/B2727275.png)

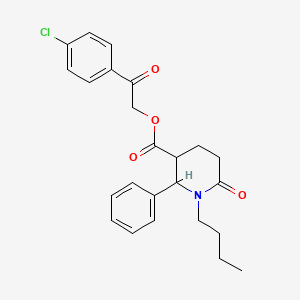
![Ethyl 4-[4-[(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2727282.png)
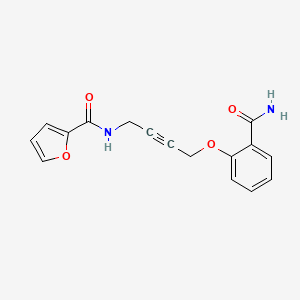
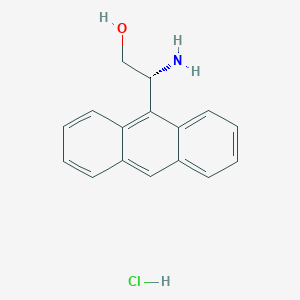
![N,N-dimethyl-N'-(2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)propane-1,3-diamine](/img/structure/B2727287.png)
![2-[(5-Methylthiophen-2-yl)formamido]acetic acid](/img/structure/B2727289.png)
![1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2727290.png)
![3-Ethyl-2-{[(2,3,4,5,6-pentamethylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2727292.png)
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2727293.png)
